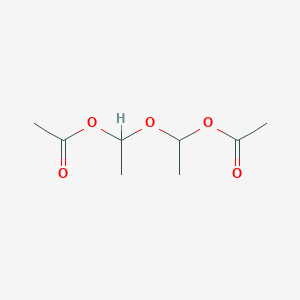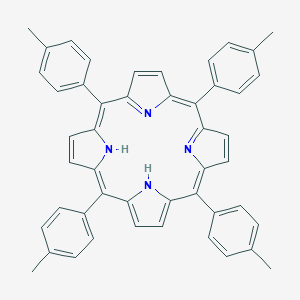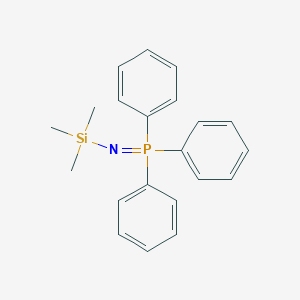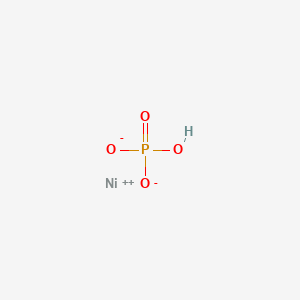
Nickel hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel hydrogen phosphate is a type of inorganic compound that has gained much attention in scientific research due to its unique properties. It is a crystalline material that has a chemical formula of NiHPO4·4H2O. This compound has shown promise in various applications, including as a catalyst, in electrochemical systems, and as a potential electrode material for batteries.
Mécanisme D'action
The mechanism of action of nickel hydrogen phosphate as a catalyst involves its ability to activate oxygen molecules and facilitate the transfer of electrons. It has been shown to have a redox-active nickel center that can undergo reversible oxidation and reduction. In addition, the phosphate groups in nickel hydrogen phosphate can act as Lewis bases, which can coordinate with metal ions and facilitate catalytic reactions.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of nickel hydrogen phosphate. However, it has been shown to be non-toxic and biocompatible, which makes it a potential candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using nickel hydrogen phosphate in lab experiments is its low cost and ease of synthesis. It is also stable and has a long shelf life. However, one of the limitations is its low surface area, which can limit its catalytic activity.
Orientations Futures
There are several future directions for the research on nickel hydrogen phosphate. One area of interest is its potential as an electrode material for supercapacitors and batteries. Another area of interest is its use in biomedical applications, such as drug delivery and tissue engineering. Additionally, there is a need for further research on the mechanism of action of nickel hydrogen phosphate as a catalyst and its potential applications in organic synthesis.
Méthodes De Synthèse
Nickel hydrogen phosphate can be synthesized through various methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The precipitation method involves mixing nickel nitrate, ammonium dihydrogen phosphate, and a base such as ammonia or sodium hydroxide in water. The resulting precipitate is then washed and dried to obtain nickel hydrogen phosphate. Hydrothermal synthesis involves heating a mixture of nickel nitrate, ammonium dihydrogen phosphate, and water in a sealed vessel at high temperature and pressure. Sol-gel synthesis involves the hydrolysis of metal alkoxides in a solution, followed by the addition of a phosphate source and nickel salt. This method allows for the control of particle size and morphology.
Applications De Recherche Scientifique
Nickel hydrogen phosphate has been studied extensively for its catalytic properties. It has shown potential as a heterogeneous catalyst for various organic reactions, including oxidation, reduction, and coupling reactions. It has also been used as a catalyst for the synthesis of biodiesel from vegetable oil. In addition, nickel hydrogen phosphate has been studied as an electrode material for batteries due to its high specific capacitance and good cycling stability.
Propriétés
Numéro CAS |
14332-34-4 |
|---|---|
Nom du produit |
Nickel hydrogen phosphate |
Formule moléculaire |
HNiO4P |
Poids moléculaire |
154.673 g/mol |
Nom IUPAC |
hydrogen phosphate;nickel(2+) |
InChI |
InChI=1S/Ni.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 |
Clé InChI |
OLYKGFYCSAJGKT-UHFFFAOYSA-L |
SMILES |
OP(=O)([O-])[O-].[Ni+2] |
SMILES canonique |
[H+].[O-]P(=O)([O-])[O-].[Ni+2] |
Autres numéros CAS |
14332-34-4 |
Pictogrammes |
Irritant; Health Hazard; Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



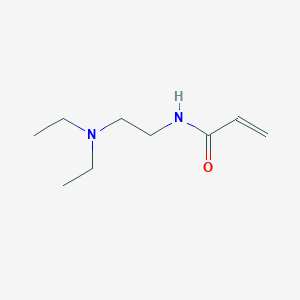

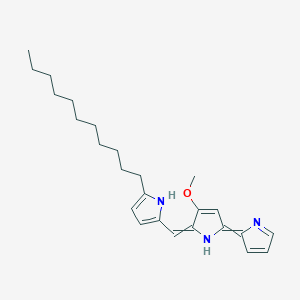
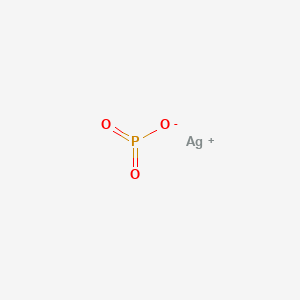
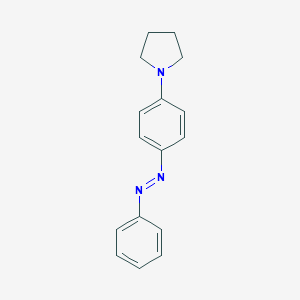
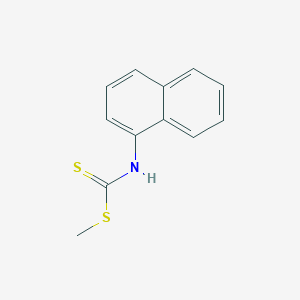
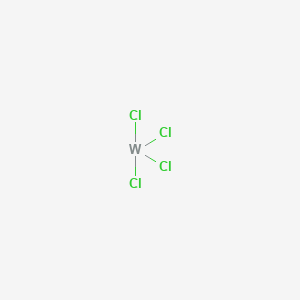


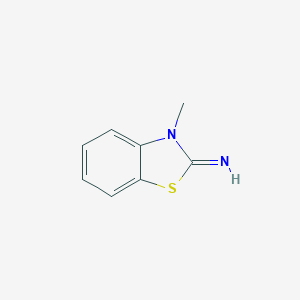
![1,2,3,5-Tetrahydro-8-thia-5,7-diaza-cyclopenta[a]indene-4-one](/img/structure/B82326.png)
